molecular formula C8H15NO3 B1592329 Ethyl 2-(morpholin-2-yl)acetate CAS No. 503601-25-0

Ethyl 2-(morpholin-2-yl)acetate

Cat. No.: B1592329
CAS No.: 503601-25-0
M. Wt: 173.21 g/mol
InChI Key: LFDXKKLEVCWEFN-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-2-yl)acetate is an organic compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(morpholin-2-yl)acetate can be synthesized through several methods. One common method involves the hydrogenation of ethyl 2-(4-benzylmorpholin-2-yl)acetate using palladium on activated charcoal as a catalyst. The reaction is carried out in methanol at room temperature under a hydrogen atmosphere (50 psi) for 10 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated to yield this compound with a yield of 93.25% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on activated charcoal are used for hydrogenation reactions.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler morpholine derivatives.

Scientific Research Applications

Ethyl 2-(morpholin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(morpholin-2-yl)acetate can be compared with other similar compounds, such as:

    Morpholine: A simpler derivative with similar chemical properties but different applications.

    Ethyl acetate: A common ester with different functional groups and uses.

    Ammonium acetate: Another acetate compound with distinct chemical behavior.

Uniqueness

This compound is unique due to its combination of the morpholine ring and the ester functional group, which imparts specific chemical and biological properties that are not found in simpler derivatives .

Properties

IUPAC Name

ethyl 2-morpholin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDXKKLEVCWEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620813
Record name Ethyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503601-25-0
Record name Ethyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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